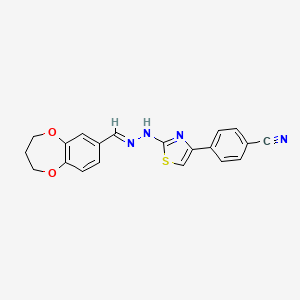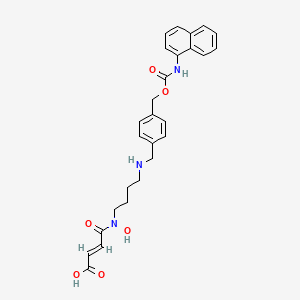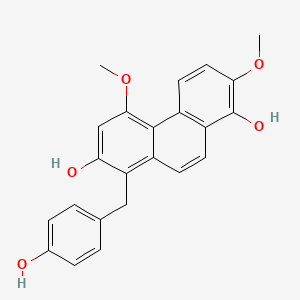
BChE-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of BChE-IN-10 involves a multi-step processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are still under development, but they generally follow the principles of green chemistry to minimize environmental impact. This includes the use of recyclable solvents and catalysts, as well as energy-efficient processes .
Análisis De Reacciones Químicas
BChE-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Aplicaciones Científicas De Investigación
BChE-IN-10 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It is used to investigate the role of butyrylcholinesterase in various biological processes.
Medicine: It is being explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to inhibit amyloid-beta aggregation.
Industry: It is used in the development of diagnostic assays for butyrylcholinesterase activity
Mecanismo De Acción
BChE-IN-10 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This prevents the breakdown of acetylcholine and butyrylcholine, leading to increased levels of these neurotransmitters in the brain. The compound also inhibits the aggregation of amyloid-beta, which is a hallmark of Alzheimer’s disease .
Comparación Con Compuestos Similares
BChE-IN-10 is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:
Donepezil: Primarily inhibits acetylcholinesterase.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase but with different binding affinities.
Galantamine: Primarily inhibits acetylcholinesterase and also modulates nicotinic receptors
This compound stands out due to its balanced inhibitory activity and its potential to inhibit amyloid-beta aggregation, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C23H20O5 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
8-[(4-hydroxyphenyl)methyl]-2,5-dimethoxyphenanthrene-1,7-diol |
InChI |
InChI=1S/C23H20O5/c1-27-20-10-9-15-17(23(20)26)8-7-16-18(11-13-3-5-14(24)6-4-13)19(25)12-21(28-2)22(15)16/h3-10,12,24-26H,11H2,1-2H3 |
Clave InChI |
KVVKCGLDLZTXLK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C3=C(C=C(C(=C3C=C2)CC4=CC=C(C=C4)O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


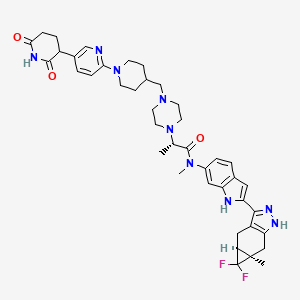
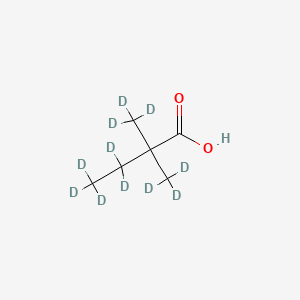
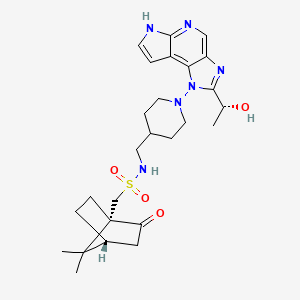

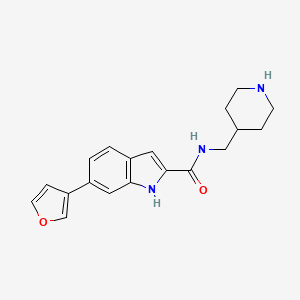
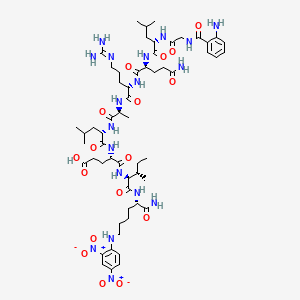
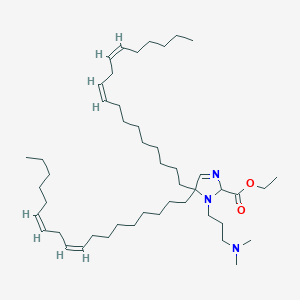
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)


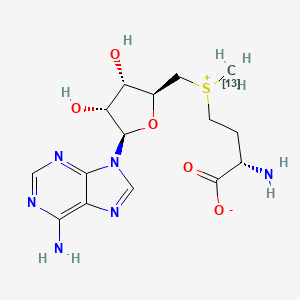
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
